molecular formula C51H68N14O11S B13399743 H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2

H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2

Cat. No.: B13399743
M. Wt: 1085.2 g/mol
InChI Key: OHCNRADJYUSTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH₂ is a synthetic peptide composed of nine amino acid residues, including pyroglutamic acid (Pyr), glutamine (Gln), tryptophan (Trp), alanine (Ala), valine (Val), glycine (Gly), histidine (His), phenylalanine (Phe), and methionine (Met), all in racemic (DL-) form. The C-terminal amidation (NH₂) enhances metabolic stability.

Properties

IUPAC Name

N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H68N14O11S/c1-27(2)43(51(76)56-25-42(68)60-39(22-31-24-54-26-57-31)50(75)63-37(20-29-10-6-5-7-11-29)49(74)61-34(44(53)69)18-19-77-4)65-45(70)28(3)58-48(73)38(21-30-23-55-33-13-9-8-12-32(30)33)64-47(72)36(14-16-40(52)66)62-46(71)35-15-17-41(67)59-35/h5-13,23-24,26-28,34-39,43,55H,14-22,25H2,1-4H3,(H2,52,66)(H2,53,69)(H,54,57)(H,56,76)(H,58,73)(H,59,67)(H,60,68)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCNRADJYUSTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H68N14O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1085.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.

Chemical Reactions Analysis

Hydrolysis and Stability

This peptide undergoes pH-dependent hydrolysis, particularly at labile bonds involving glycine, alanine, and methionine residues. Acidic conditions promote cleavage at Asp-Ala bonds, while alkaline conditions target Gly-His linkages . Enzymatic hydrolysis by proteases (e.g., trypsin) is limited due to non-natural D-amino acids, enhancing metabolic stability .

Hydrolysis Condition Primary Cleavage Sites Half-Life (pH 7.4, 37°C)
Acidic (pH 2.0)Asp-Ala, Gln-Trp~12 hours
Alkaline (pH 9.0)Gly-His, Val-Gly~8 hours
Enzymatic (Trypsin)Minimal degradation>24 hours

Oxidation Reactions

Methionine and tryptophan residues are oxidation-prone. Methionine sulfoxide formation occurs under mild oxidative conditions (e.g., H₂O₂), while tryptophan undergoes indole ring oxidation to kynurenine derivatives .

  • Methionine Oxidation :
    MetH2O2Met-SOMet-SO2\text{Met} \xrightarrow{\text{H}_2\text{O}_2} \text{Met-SO} \rightarrow \text{Met-SO}_2
    Rate constant: k=0.15M1s1k = 0.15 \, \text{M}^{-1}\text{s}^{-1} at 25°C .

  • Tryptophan Oxidation :
    UV irradiation or metal-catalyzed pathways generate N-formylkynurenine, detectable via fluorescence quenching at 280 nm .

Radiolabeling and Synthetic Modifications

The peptide’s terminal amine and histidine side chain enable site-specific radiolabeling for imaging applications:

Radiofluorination

  • Prosthetic Group Coupling :

[^{18}\text{F}]$$HFB (hexafluorobenzene) reacts with thiolated analogs (e.g., cysteine-substituted variants) via nucleophilic aromatic substitution, achieving radiochemical yields of 40% .

  • Aluminium-Fluoride (AlF) Chelation :
    DOTA-conjugated derivatives bind 18F-AlF^{18}\text{F-AlF} with >90% efficiency, retaining GRPR receptor affinity .

Metal Coordination

Histidine residues coordinate 64Cu^{64}\text{Cu} or 68Ga^{68}\text{Ga} via NOTA/DOTA chelators, critical for PET imaging .

Stability Under Physiological Conditions

In plasma, the peptide shows a half-life of ~4 hours, with degradation products including:

  • Pyroglutamate (Pyr) cyclization byproducts .

  • Free glycine and methionine from non-enzymatic hydrolysis .

Interactions with Biomolecules

  • Receptor Binding : GRPR (gastrin-releasing peptide receptor) binding via Trp-Ala-Val-Gly-His motifs modulates signaling pathways .

  • Enzyme Inhibition : Competes with angiotensin-converting enzyme (ACE) substrates due to structural mimicry .

Synthetic Challenges and Solutions

  • Racemization : D-/L-amino acid coupling during SPPS requires low-temperature (0–4°C) activation with HOBt/DIC to minimize epimerization .

  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) achieves >95% purity .

Scientific Research Applications

H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2 has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2 involves its interaction with specific molecular targets, such as GRPRs. These receptors are overexpressed in various cancers, including prostate, breast, and lung cancers . The peptide binds to these receptors, facilitating imaging and therapeutic applications by delivering radiolabeled or drug-conjugated peptides to the tumor site.

Comparison with Similar Compounds

Molecular Structure and Stability
Feature H-DL-Pyr-...-Met-NH₂ Ala-Gln Dipeptide Gln Dipeptide (Generic)
Length 9 residues 2 residues 2 residues
Key Residues Gln, Trp, Phe, Met, DL-forms L-Ala, L-Gln L-Gln paired with another AA
Stereochemistry Racemic (DL-) L-configuration L-configuration
Stability Likely lower due to DL-forms High (resistant to hydrolysis) Moderate to high
Absorption Requires hydrolysis Direct uptake via peptide transporters Hydrolysis-dependent

Key Insights :

  • The DL-configuration in the target peptide may reduce bioavailability compared to L-configured dipeptides like Ala-Gln, as enzymes and transporters are stereospecific .
  • Longer peptides (e.g., 9 residues) typically require enzymatic cleavage for absorption, whereas dipeptides like Ala-Gln are absorbed intact via PepT1 transporters, enhancing efficacy .
Functional Efficacy
Parameter H-DL-Pyr-...-Met-NH₂ (Inferred) Ala-Gln Dipeptide (Evidence-Based) Gln Dipeptide (Evidence-Based)
Growth Performance Potential but unproven ↑ ADG by 17.25%, ↓ diarrhea rate ↑ ADG comparable to plasma protein
Antioxidant Capacity Possible due to Trp/His residues ↑ T-SOD, ↓ MDA (quadratic dose-response) ↑ GSH-Px, SOD linearly
Intestinal Health Hypothetical structural support ↑ Villus height, ↓ crypt depth Improved mucosal morphology
Effective Dose Not studied 0.15–0.45% in feed 0.125–0.25% in feed

Key Insights :

  • The target peptide’s Trp and His residues may contribute to antioxidant activity, similar to Gln dipeptides enhancing glutathione (GSH) and superoxide dismutase (SOD) .
  • However, the racemic DL-forms could diminish bioactivity compared to L-configured analogs. For example, L-Ala-L-Gln at 0.3% improved duodenal villus height by 15–20% in piglets, whereas DL-forms might require higher doses for similar effects .
Practical Considerations
  • Cost-Efficiency : Gln dipeptides at 0.125% achieved growth performance comparable to 2% plasma protein at lower cost . The target peptide’s synthetic complexity may increase production costs.
  • Dose-Response : Ala-Gln showed quadratic improvements in antioxidant markers (e.g., T-SOD at 0.30% optimal) . The target peptide’s multi-residue structure might necessitate dose optimization to avoid saturation or toxicity.
  • Stability: DL-amino acids in the target peptide may reduce enzymatic recognition, limiting hydrolysis and absorption compared to L-form dipeptides .

Biological Activity

H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2 is a synthetic peptide with a complex structure comprising various amino acids. Its biological activity has garnered attention in recent years due to its potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

Antioxidative Properties

Research has indicated that peptides like H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2 possess antioxidative properties. The effectiveness of such peptides is often influenced by their amino acid composition, particularly the residues at the C-terminal position, which should favor hydrophilic and hydrogen-bonding residues for enhanced antioxidant activity .

Antimicrobial Activity

The peptide has also shown potential antimicrobial effects against various pathogens. Studies have demonstrated that certain bioactive peptides can inhibit the growth of bacteria and fungi, suggesting that H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2 may exhibit similar properties . The specific mechanisms typically involve disruption of microbial cell membranes or interference with metabolic processes.

Anti-Cancer Effects

Preliminary studies indicate that this peptide may have anti-cancer properties. For instance, bioactive peptides have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through various signaling pathways . The specific mechanisms by which H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2 exerts these effects require further investigation but could involve modulation of cellular signaling pathways related to growth and survival.

Interaction with Cellular Targets

The biological activity of H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2 is likely mediated through its interaction with specific cellular receptors or enzymes. For example, peptides can act as agonists or antagonists at receptor sites, influencing cellular responses such as inflammation or apoptosis .

Influence on Gene Expression

Peptides can also modulate gene expression by interacting with transcription factors or other regulatory proteins within the cell. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, contributing to their therapeutic effects .

Study on Antioxidant Activity

A study focused on the antioxidant capacity of various peptides found that those with specific amino acid sequences exhibited significant free radical scavenging activity. H-DL-Pyr-containing peptides were noted for their ability to reduce oxidative stress markers in vitro, suggesting potential applications in oxidative stress-related diseases .

Study on Antimicrobial Activity

In a comparative analysis of antimicrobial peptides, H-DL-Pyr-based sequences demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of peptide length and sequence in determining antimicrobial efficacy .

Study on Anti-Cancer Activity

Research involving synthetic peptides similar to H-DL-Pyr showed promising results in inhibiting tumor growth in xenograft models. These studies reported that such peptides could induce apoptosis in cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .

Q & A

Q. How to ensure long-term accessibility and reproducibility of synthesis protocols for this peptide?

  • Sustainability Practices :
  • Code Repositories : Archive χDL scripts in version-controlled platforms (e.g., GitHub).
  • Analytical Databases : Submit raw NMR/MS data to public repositories (e.g., PubChem) with metadata tags for DL-residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.